7,8-Difluoro-2-methylquinolin-4-ol chemical properties
7,8-Difluoro-2-methylquinolin-4-ol chemical properties
Executive Summary & Therapeutic Relevance
7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1 ) is a specialized heterocyclic scaffold utilized primarily in the synthesis of advanced pharmaceutical agents and agrochemicals.[1][2] As a fluorinated quinolone derivative, it serves as a critical intermediate for Tyrosine Kinase Inhibitors (TKIs) and fluoroquinolone antibiotics .
The introduction of fluorine atoms at the C-7 and C-8 positions significantly alters the physicochemical profile of the quinoline ring, enhancing metabolic stability (by blocking oxidative metabolism at susceptible sites) and increasing lipophilicity , which facilitates membrane permeability.
Key Applications:
-
Drug Discovery: Precursor for multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).
-
Agrochemicals: Structural analog to the core scaffold of fungicides like Ipflufenoquin (though distinct in substitution pattern).
-
Material Science: Precursor for electron-transport materials in OLEDs due to the electron-deficient nature of the difluoro-substituted ring.
Chemical Identity & Physical Properties
Identification Data[3][4][5][6]
| Parameter | Specification |
| Chemical Name | 7,8-Difluoro-2-methylquinolin-4-ol |
| IUPAC Name | 7,8-difluoro-2-methyl-1H-quinolin-4-one (Tautomer preferred in nomenclature) |
| CAS Number | 288151-45-1 |
| Molecular Formula | C₁₀H₇F₂NO |
| Molecular Weight | 195.17 g/mol |
| SMILES | CC1=NC2=C(C=CC(F)=C2F)C(O)=C1 (Enol form) CC1=NC2=C(C=CC(F)=C2F)C(=O)C1 (Keto form) |
Tautomerism (Critical Insight)
In the solid state and in polar solvents, this molecule exists predominantly as the 4-quinolone (keto form) rather than the 4-hydroxyquinoline (enol form). This tautomeric equilibrium dictates its reactivity: alkylation usually occurs at the Nitrogen (N-alkylation) unless specific conditions favor O-alkylation.
Figure 1: Tautomeric equilibrium favoring the 4-quinolone structure in physiological conditions.
Synthesis & Manufacturing Protocol
The most robust industrial route utilizes the Conrad-Limpach Synthesis or the Gould-Jacobs Reaction , depending on the specific cyclization conditions required. The method below details the condensation of 2,3-difluoroaniline with ethyl acetoacetate.
Reaction Workflow
Figure 2: Step-wise synthesis pathway via condensation and thermal cyclization.
Detailed Protocol
-
Enamine Formation (Condensation):
-
Reagents: 2,3-Difluoroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Benzene or Toluene (Solvent).
-
Procedure: Reflux the mixture in a Dean-Stark apparatus to continuously remove water. This drives the equilibrium toward the enamine intermediate.
-
Checkpoint: Monitor by TLC/NMR for the disappearance of the aniline.
-
-
Cyclization (Ring Closure):
-
Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Polyphosphoric Acid (PPA).
-
Procedure: Add the isolated enamine dropwise to boiling Dowtherm A (~250°C). The high temperature is required to overcome the activation energy for the intramolecular nucleophilic attack on the ester carbonyl.
-
Note: The presence of fluorine atoms (electron-withdrawing) on the benzene ring deactivates the ring toward electrophilic attack, making high temperatures essential for efficient cyclization.
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The product, being less soluble in the organic medium than the starting materials, typically precipitates.
-
Filter the solid and wash with hexane/ether to remove residual Dowtherm A. Recrystallize from Ethanol/DMF.
-
Reactivity Profile & Functionalization
The 4-hydroxy group (or 4-oxo) is the primary handle for further chemical modification.
Chlorination (Conversion to Leaving Group)
To utilize this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura), the 4-OH is converted to a chloride.
-
Reagent: Phosphorus Oxychloride (POCl₃).
-
Mechanism: The oxygen attacks the phosphorus, activating it as a leaving group, followed by nucleophilic attack by chloride.
-
Outcome: 4-Chloro-7,8-difluoro-2-methylquinoline . This is a highly reactive intermediate for installing amine or ether side chains.
Electrophilic Aromatic Substitution
-
Effect of Fluorine: The 7,8-difluoro substitution pattern strongly deactivates the benzene ring (C5, C6 positions) toward electrophilic substitution (e.g., nitration, bromination).
-
Implication: Functionalization is best achieved before ring closure (using substituted anilines) rather than attempting to modify the quinoline core post-synthesis.
Acidity & Basicity
-
pKa: The NH of the quinolone form has a pKa ~11-12.
-
Basicity: The quinoline nitrogen is weakly basic due to the electron-withdrawing fluorines. Protonation requires strong acids (e.g., HCl in dioxane).
Handling, Safety & Stability (MSDS Summary)
| Hazard Class | Description | Precaution |
| Acute Toxicity | Oral/Dermal/Inhalation | Handle in a fume hood; use gloves (Nitrile). |
| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear safety goggles. In case of contact, rinse immediately with water for 15 min. |
| Stability | Stable under standard conditions. | Hygroscopic. Store in a cool, dry place under inert gas (Argon) if possible. |
| Incompatibility | Strong oxidizing agents. | Avoid contact with peroxides or nitric acid. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45599421, 7,8-Difluoro-2-methylquinolin-4-ol. Retrieved from [Link]
- Nasiri, H. R., et al. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. (General reference for quinolone tautomerism mechanisms).
